4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 957479-10-6
VCID: VC5436791
InChI: InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
SMILES: C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C9H14N4O3
Molecular Weight: 226.236

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

CAS No.: 957479-10-6

Cat. No.: VC5436791

Molecular Formula: C9H14N4O3

Molecular Weight: 226.236

* For research use only. Not for human or veterinary use.

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine - 957479-10-6

Specification

CAS No. 957479-10-6
Molecular Formula C9H14N4O3
Molecular Weight 226.236
IUPAC Name 4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine
Standard InChI InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Standard InChI Key VYWULEPJDHQXQG-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine, with a SMILES representation of C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-]\text{C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-]}. Key identifiers include:

PropertyValue
CAS Number957479-10-6
Molecular FormulaC9H14N4O3\text{C}_9\text{H}_{14}\text{N}_4\text{O}_3
Molecular Weight226.236 g/mol
XLogP30.4 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The nitro group at the pyrazole’s 4-position enhances electrophilicity, potentially influencing reactivity in substitution reactions or binding interactions.

Spectroscopic and Computational Insights

Density Functional Theory (DFT) studies on analogous nitro-pyrazole derivatives reveal planar geometries with intramolecular charge transfer between the nitro group and aromatic ring. Infrared (IR) spectroscopy of related compounds shows characteristic N-O\text{N-O} asymmetric stretching at 1,520–1,540 cm1^{-1} and symmetric stretching at 1,340–1,360 cm1^{-1}, which could guide experimental characterization. Nuclear Magnetic Resonance (NMR) predictions suggest:

  • 1H^1\text{H} NMR: Morpholine protons as a triplet (~3.7 ppm, J = 4.5 Hz) and pyrazole protons as singlets (~8.3–8.5 ppm).

  • 13C^{13}\text{C} NMR: Nitro-bearing pyrazole carbon at ~140 ppm and morpholine carbons at 50–70 ppm.

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves a two-step protocol:

  • Alkylation of Morpholine:
    Reaction of 4-(2-chloroethyl)morpholine with 4-nitropyrazole in acetonitrile under reflux, using cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as a base . Yield optimization requires stoichiometric control to avoid di-alkylation byproducts.

  • Nitro Group Introduction (Alternative Method):
    Nitration of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine using nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C . Regioselectivity favors the 4-position due to the pyrazole’s electron-deficient nature.

Comparative Analysis with Analogues

Replacing the nitro group with other substituents alters reactivity and applications:

CompoundSubstituentKey ApplicationReference
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholineIodoRadiolabeling probes
4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholineAcetylNonlinear optical materials
4-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)morpholine3-NitroIntermediate in drug synthesis

Material Science Applications

Nonlinear Optical (NLO) Properties

DFT calculations on 4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholine predict a first hyperpolarizability (β\beta) of 12.3×1030esu12.3 \times 10^{-30} \, \text{esu}, suggesting utility in frequency doubling and optical switching. The nitro group’s electron-withdrawing nature enhances intramolecular charge transfer, a critical NLO driver.

Coordination Chemistry

Pyrazole’s nitrogen atoms can ligate metal ions, forming complexes with applications in catalysis. For example, Cu(II) complexes of similar compounds catalyze Suzuki-Miyaura coupling with yields >85%.

SupplierPurityPrice (per 100 mg)
Hangzhou MolCore BioPharmatech Co., Ltd>98%$240
Shanghai WangFa Chemical Technology Co.>95%$210

Future Directions

  • Pharmacological Profiling: In vitro assays against CDK2, COX-2, and microbial targets.

  • NLO Material Development: Thin-film fabrication and second-harmonic generation testing.

  • Synthetic Optimization: Flow chemistry approaches to improve nitro-regioselectivity.

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